molecular formula C22H19N3O3S2 B2825784 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-48-9

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2825784
CAS RN: 361469-48-9
M. Wt: 437.53
InChI Key: RIQAAXDLVUZNDQ-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as MBSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBSA belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Electrophysiological Activity

Compounds with structural similarities to the query chemical have been investigated for their cardiac electrophysiological activities. For instance, certain N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated comparable potency to sematilide, a selective class III agent, indicating potential uses in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Pharmacological Screening

Sulfonamido quinazolinyl imidazole derivatives, incorporating benzothiazole units, have been synthesized and screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the versatility of benzothiazole-based compounds in drug discovery (Patel et al., 2009).

Antimalarial and COVID-19 Potential

A study on sulphonamide derivatives explored their reactivity and antimalarial activities, providing insights into their ADMET properties and suggesting a potential application in COVID-19 drug discovery through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Anticancer Agents

Indapamide derivatives have been synthesized and evaluated for their proapoptotic activity, particularly against melanoma cell lines, indicating the potential of such compounds in cancer therapy (Yılmaz et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their role as corrosion inhibitors for carbon steel in acidic solutions, demonstrating the chemical versatility and practical applications of these compounds beyond pharmaceuticals (Hu et al., 2016).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-7-10-16(11-8-14)30(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(2)13-20(19)29-22/h3-13,25H,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAAXDLVUZNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

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